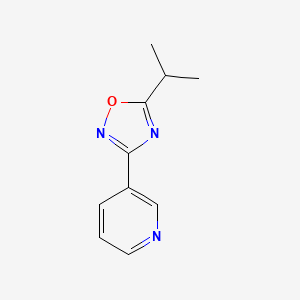

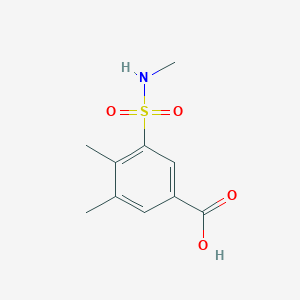

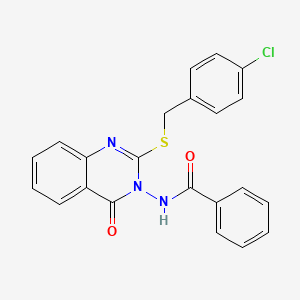

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran and its derivatives can be obtained through synthetic reactions . Electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS and NCS gives 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .Chemical Reactions Analysis

Benzofuran derivatives have been used in the treatment of various diseases . A benzene-sulfonamide-based benzofuran derivative was designed and synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor .Physical and Chemical Properties Analysis

Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions . Multiple physicochemical characteristics and versatile features distinguish benzofuran .科学的研究の応用

Synthesis of Benzofuran-2-carboxamides

The compound 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide falls within the category of benzofuran-2-carboxamides. A diversity-oriented synthesis approach has been developed for highly functionalized benzofuran-2-carboxamides, leveraging the Ugi four-component reaction and microwave-assisted reactions. This method offers a collection of N-aryl 2-bromoacetamides, subsequently reacted to provide benzofuran-2-carboxamides in moderate to good yields, hinting at the synthetic accessibility of the compound (Han, Wu, & Dai, 2014).

Chemical Studies and Derivatives

Extensive chemical studies and the synthesis of various derivatives related to benzofuran-2-carboxamide have been documented. These studies involve the synthesis of new compounds, structural determination through spectroscopic analysis, and the exploration of biological activities. However, the specific compound, this compound, may share similar synthesis pathways and chemical properties with these derivatives, providing a basis for understanding its chemical nature and potential applications (Zhang et al., 2018).

Antimicrobial and Antitumor Activities

Some derivatives of benzofuran-2-carboxamide exhibit antimicrobial and antitumor activities. These compounds have been synthesized and characterized, with their biological activities evaluated in vitro. The specific structure-activity relationships and the efficacy of these compounds suggest potential therapeutic applications. This insight might extend to the compound this compound, implying a possible role in biomedical research and drug development (Patel & Shaikh, 2011).

QSAR Studies and Antibacterial Properties

Quantitative structure-activity relationship (QSAR) studies of benzofuran-2-carboxamide derivatives have been conducted to assess their antibacterial properties against various bacterial strains. These studies involve analyzing structural and physicochemical parameters to understand the compounds' bioactivity profiles. This research avenue could be pertinent to the compound , offering insights into its potential antibacterial efficacy (Desai et al., 2008).

作用機序

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

将来の方向性

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . There is a need to collect the latest information in this promising area . This will pave the way for future research, so that its full therapeutic potential can be utilized for the treatment of microbial diseases .

特性

IUPAC Name |

3-[[2-(4-chlorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c18-11-7-5-10(6-8-11)9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXKWELTNQXUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)

![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2642662.png)

![methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2642663.png)

![N-(2,4-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642670.png)

![N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2642671.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2642673.png)